Cas no 2172154-53-7 (2-(tert-butoxy)carbonyl-8-ethyl-2,8-diazaspiro4.5decane-4-carboxylic acid)

2-(tert-butoxy)carbonyl-8-ethyl-2,8-diazaspiro4.5decane-4-carboxylic acid is a versatile organic compound with significant advantages in synthetic chemistry. Its unique spirocyclic structure and functional groups offer enhanced stability and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules. The presence of the carbonyl and carboxylic acid groups facilitates various transformations, while the diazabicyclooctane moiety contributes to the compound's tunable reactivity. This compound is well-suited for applications in pharmaceuticals, agrochemicals, and materials science.
2-(tert-butoxy)carbonyl-8-ethyl-2,8-diazaspiro4.5decane-4-carboxylic acid structure
2172154-53-7 structure
Product Name:2-(tert-butoxy)carbonyl-8-ethyl-2,8-diazaspiro4.5decane-4-carboxylic acid
CAS No:2172154-53-7
MF:C16H28N2O4
MW:312.404524803162
CID:6436474
PubChem ID:165527938
Update Time:2025-07-15

2-(tert-butoxy)carbonyl-8-ethyl-2,8-diazaspiro4.5decane-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(tert-butoxy)carbonyl-8-ethyl-2,8-diazaspiro4.5decane-4-carboxylic acid
    • 2172154-53-7
    • 2-[(tert-butoxy)carbonyl]-8-ethyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid
    • EN300-1455673
    • Inchi: 1S/C16H28N2O4/c1-5-17-8-6-16(7-9-17)11-18(10-12(16)13(19)20)14(21)22-15(2,3)4/h12H,5-11H2,1-4H3,(H,19,20)
    • InChI Key: XLFPYPAKXZVIOO-UHFFFAOYSA-N
    • SMILES: OC(C1CN(C(=O)OC(C)(C)C)CC21CCN(CC)CC2)=O

Computed Properties

  • Exact Mass: 312.20490738g/mol
  • Monoisotopic Mass: 312.20490738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 436
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 70.1Ų

2-(tert-butoxy)carbonyl-8-ethyl-2,8-diazaspiro4.5decane-4-carboxylic acid Pricemore >>

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Additional information on 2-(tert-butoxy)carbonyl-8-ethyl-2,8-diazaspiro4.5decane-4-carboxylic acid

Introduction to 2-(tert-butoxy)carbonyl-8-ethyl-2,8-diazaspiro4.5decane-4-carboxylic acid (CAS No. 2172154-53-7)

2-(tert-butoxy)carbonyl-8-ethyl-2,8-diazaspiro4.5decane-4-carboxylic acid, identified by its CAS number 2172154-53-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of spirocyclic diamines, which are known for their unique structural properties and potential biological activities. The presence of a tert-butoxy carbonyl (Boc) group in its molecular structure suggests its utility as a protecting group in peptide synthesis, while the spirocyclic framework and the 8-ethyl substitution contribute to its distinct chemical and pharmacological characteristics.

The spirocyclic architecture of 2-(tert-butoxy)carbonyl-8-ethyl-2,8-diazaspiro4.5decane-4-carboxylic acid imparts a high degree of rigidity to the molecule, which can be advantageous in the design of enzyme inhibitors or receptor modulators. This structural motif has been extensively studied for its ability to mimic natural product scaffolds, which are often potent bioactive molecules. The compound’s dual functionality, combining a nitrogen-rich core with an ester group, makes it a versatile intermediate in synthetic chemistry.

In recent years, there has been growing interest in spirocyclic compounds due to their reported bioactivity across various therapeutic areas. For instance, derivatives of spirocyclic diamines have shown promise in the development of drugs targeting neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. The unique conformational stability provided by the spirocyclic core allows these compounds to interact effectively with biological targets, enhancing their binding affinity and selectivity.

The Boc-protection moiety in 2-(tert-butoxy)carbonyl-8-ethyl-2,8-diazaspiro4.5decane-4-carboxylic acid is particularly significant in the context of drug development. Boc groups are widely used in peptide synthesis to protect amino groups during coupling reactions, ensuring controlled and predictable peptide assembly. This protecting group is stable under basic conditions but can be selectively removed under acidic conditions, making it an invaluable tool in synthetic organic chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Molecular docking studies have suggested that 2-(tert-butoxy)carbonyl-8-ethyl-2,8-diazaspiro4.5decane-4-carboxylic acid may interact with specific protein targets by leveraging its rigid spirocyclic core and functionalized side chains. These interactions could potentially modulate enzyme activity or signal transduction pathways, offering new avenues for therapeutic intervention.

The 8-ethyl substitution in the molecule appears to enhance its solubility and metabolic stability, which are critical factors in drug design. By improving solubility, this modification facilitates better absorption and distribution within the body, while metabolic stability ensures prolonged activity at the target site. Such features are often sought after in lead optimization campaigns aimed at developing novel therapeutics.

Furthermore, the compound’s structural similarity to natural product analogs has led researchers to explore its potential as a scaffold for drug discovery. Natural products have historically been a rich source of bioactive compounds, and mimicking their structural features can lead to the identification of new drug candidates with improved pharmacokinetic properties.

In conclusion, 2-(tert-butoxy)carbonyl-8-ethyl-2,8-diazaspiro4.5decane-4-carboxylic acid (CAS No. 2172154-53-7) represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features, combined with its utility as a protecting group and intermediate in synthetic chemistry, make it a valuable asset in drug development pipelines. As computational methods continue to advance, the potential applications of this compound are likely to expand, offering new opportunities for therapeutic innovation.

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